molecular formula C19H19N3O2S B2653461 1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE CAS No. 1421444-60-1

1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE

Cat. No.: B2653461
CAS No.: 1421444-60-1
M. Wt: 353.44
InChI Key: WRHYSVKTSKDSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE is a complex organic compound featuring a pyrrolo[1,2-a]imidazole core

Preparation Methods

The synthesis of 1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cell surface receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-25(24,14-15-6-2-1-3-7-15)21-17-9-4-8-16(12-17)18-13-20-19-10-5-11-22(18)19/h1-4,6-9,12-13,21H,5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHYSVKTSKDSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.